2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a fused pyrazine and isoquinoline ring system, which contributes to its diverse pharmacological properties. Its synthesis and biological implications are of significant interest for drug development and therapeutic applications.
This compound is classified under the category of pyrazinoisoquinoline derivatives. It is known for its role as a potential activator of the Nrf2/ARE signaling pathway, which is crucial in cellular defense against oxidative stress. Research indicates that compounds with similar structures may exhibit anticancer, anti-inflammatory, and neuroprotective properties, making them valuable candidates in pharmacological research.
The synthesis of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of 2,3-dichloropyrazine with (7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine in the presence of potassium carbonate as a base in dimethylformamide at elevated temperatures (around 150°C) under an inert nitrogen atmosphere. This method has been noted for its efficiency in producing the desired compound with good yields.
In industrial settings, similar methods can be scaled up using continuous flow reactors and automated systems to enhance production efficiency. Optimizing reaction conditions such as temperature, pressure, and solvent choice is also crucial for improving yield and purity.
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize analogs for further study.
The mechanism of action for 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one primarily involves the activation of the Nrf2/ARE signaling pathway. This pathway plays a critical role in cellular defense mechanisms against oxidative stress by regulating the expression of antioxidant proteins.
Research has shown that this compound exhibits superior water solubility compared to other similar compounds, enhancing its bioavailability and therapeutic potential. In vitro studies indicate that it significantly induces the expression of Nrf2-regulated genes involved in antioxidant responses.
The melting point of 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is reported to be approximately 95–98°C. The compound is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but exhibits variable solubility in water.
The compound's chemical reactivity allows it to participate in various synthetic transformations while maintaining stability under standard laboratory conditions. Its unique fused ring structure provides distinct properties that are advantageous for drug design.
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one has several notable applications:
The systematic IUPAC name for the parent compound is 1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one. This name reflects the fusion of the piperazine ring (pyrazino) at the [2,1-a] position of the isoquinoline system, with carbonyl functionality at position 4. The core structure comprises a bicyclic system where the pyrazine ring adopts a boat conformation fused to a partially saturated isoquinoline unit. The 11bH designation specifies the bridgehead hydrogen, confirming the cis-fusion stereochemistry essential for spatial orientation [8] [10].
Structural Characteristics:
This scaffold and its derivatives are recognized by multiple nomenclature systems and chemical databases:
Table 1: Chemical Identifiers and Registry Information
Identifier Type | Value |
---|---|
CAS Registry Number (Parent) | 61196-37-0 |
PubChem CID (Parent) | 6453168 |
MDL Number | MFCD09743876 |
Common Synonyms | Praziquanamine; rac-2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one; 1,2,3,6,7,11B-Hexahydro-4H-pyrazino(2,1-a)isoquinoline-4-one |
Chiral Derivatives | (R)-Enantiomer (CAS 57452-98-9, MFCD22571801); (S)-Enantiomer (as benzoyloxysuccinate salt, CAS 1622136-46-2) |
Functionalized derivatives include 3-(2-oxo-2-phenylethylidene) (PubMed CID 121300216) and 2-(4-oxocyclohexanecarbonyl) variants (AChemBlock ADVH9A1C881C), highlighting the scaffold’s versatility for chemical modification [2] [3] [6].
The scaffold emerged from efforts to synthesize rigid polycyclic systems mimicking natural alkaloids. Early research (pre-2000s) focused on its stereoelectronic properties, noting the lactam’s planarity and the conformational flexibility of the saturated rings. The breakthrough came when researchers recognized its structural similarity to bioactive isoquinoline alkaloids but with enhanced capacity for stereoselective functionalization. Medicinal chemistry interest surged when the core was identified as a potent activator of the Nrf2/ARE pathway in 2013, positioning it as a strategic pharmacophore for cytoprotective agent development [5] [7].
Key scaffold variations developed to optimize bioactivity and physicochemical properties include:
Table 2: Evolution of Pyrazino[2,1-a]isoquinoline-Based Scaffolds
Scaffold Type | Structural Feature | Biological Significance | Physicochemical Advancement |
---|---|---|---|
Parent (C₁₂H₁₄N₂O) | Tetracyclic fused system | Foundational pharmacophore | Low solubility (0.022 µg/µL) |
3-Aroylmethylene | Exocyclic α,β-unsaturated ketone | 33-fold ARE induction at 10 µM | Moderate permeability (11.68 × 10⁻⁶ cm/s) |
Pyrido[1,2-a]pyrazin | Tricyclic system (ring A removed) | Retained Nrf2 activation | High solubility and permeability |
2-Cyclohexanecarbonyl | Aliphatic acyl substitution | Stereospecific activity | Enhanced metabolic stability |
Synthetic routes to this scaffold have evolved from multistep linear sequences to convergent strategies enabling library diversification:
Table 3: Synthetic Methodologies and Applications
Synthetic Approach | Key Intermediates | Advantages | Application Example |
---|---|---|---|
Pictet-Spengler Cyclization | β-Carboline intermediates | Access to unsubstituted core | Parent scaffold synthesis (CAS 61196-37-0) |
Claisen Condensation Route | Ethyl oxaloacetate adducts | Enables C3 functionalization | 3-Aroylmethylene derivatives for Nrf2 studies |
Chiral Salt Crystallization | Diastereomeric (R,R)-dibenzoyl tartrates | >98% ee for enantiomers | (R)-Praziquantel intermediates (CAS 57452-98-9) |
Ring-Contraction Strategy | Pyridinium ylides | Improved solubility profile | Pyrido[1,2-a]pyrazin Nrf2 inducers |
These developments transformed the scaffold from a synthetic curiosity to a versatile template for drug discovery, particularly in inflammation and oxidative stress pathologies [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7